molecular formula C6H6Cl2N2S B8046989 6-(Chloromethyl)imidazo[2,1-b]thiazole hydrochloride

6-(Chloromethyl)imidazo[2,1-b]thiazole hydrochloride

Cat. No.: B8046989
M. Wt: 209.10 g/mol
InChI Key: HZBWWRDELZYWOB-UHFFFAOYSA-N
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Description

6-(Chloromethyl)imidazo[2,1-b]thiazole hydrochloride is a chemical compound belonging to the class of imidazo[2,1-b]thiazoles These compounds are characterized by a fused imidazole and thiazole ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)imidazo[2,1-b]thiazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorothiazole with chloromethyl ketone under acidic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(Chloromethyl)imidazo[2,1-b]thiazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 6-(Chloromethyl)imidazo[2,1-b]thiazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens, making it a candidate for developing new therapeutic agents.

Medicine: The compound has been investigated for its potential use in medicinal chemistry. Its ability to interact with biological targets suggests that it could be developed into drugs for treating diseases such as tuberculosis and other infections.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 6-(Chloromethyl)imidazo[2,1-b]thiazole hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition of biological processes. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-Amino-5-chlorothiazole

  • 6-Methylimidazo[2,1-b]thiazole

  • Imidazo[1,2-a]pyridine analogues

Uniqueness: 6-(Chloromethyl)imidazo[2,1-b]thiazole hydrochloride stands out due to its chloromethyl group, which imparts unique reactivity compared to other imidazo[2,1-b]thiazoles. This group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-(chloromethyl)imidazo[2,1-b][1,3]thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2S.ClH/c7-3-5-4-9-1-2-10-6(9)8-5;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBWWRDELZYWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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